molecular formula C7H3Cl2NaO2 B3148220 Sodium 2,5-dichlorobenzoate CAS No. 63891-98-5

Sodium 2,5-dichlorobenzoate

Cat. No.: B3148220
CAS No.: 63891-98-5
M. Wt: 212.99 g/mol
InChI Key: CXIPPGIFARBNFA-UHFFFAOYSA-M
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Description

Sodium 2,5-dichlorobenzoate: is a chemical compound with the molecular formula C7H3Cl2NaO2. It is the sodium salt of 2,5-dichlorobenzoic acid, which is a derivative of benzoic acid where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms . This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,5-dichlorobenzoate can be synthesized through the neutralization of 2,5-dichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,5-dichlorobenzoic acid in water or an appropriate solvent, followed by the addition of sodium hydroxide solution until the pH reaches a neutral level. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization processes using automated equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion of 2,5-dichlorobenzoic acid to its sodium salt, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2,5-dichlorobenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s chlorine atoms and carboxylate group play crucial roles in its reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

    2,4-Dichlorobenzoic Acid: Similar to 2,5-dichlorobenzoic acid but with chlorine atoms at positions 2 and 4.

    3,5-Dichlorobenzoic Acid: Chlorine atoms are at positions 3 and 5 on the benzene ring.

    2,6-Dichlorobenzoic Acid: Chlorine atoms are at positions 2 and 6.

Uniqueness: Sodium 2,5-dichlorobenzoate is unique due to the specific positioning of chlorine atoms at positions 2 and 5, which influences its chemical reactivity and biological activity. This distinct arrangement allows for unique substitution patterns and interactions compared to other dichlorobenzoates .

Properties

IUPAC Name

sodium;2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIPPGIFARBNFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679861
Record name Sodium 2,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63891-98-5
Record name Benzoic acid, 2,5-dichloro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063891985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dichloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 2,5-DICHLOROBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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